3,4-Dehydro-6-hydroxymellein
Overview
Description
3,4-Dehydro-6-hydroxymellein is a naturally occurring compound belonging to the class of isocoumarins. It is a derivative of mellein and is known for its presence in various plants and fungi. The compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol . It is characterized by its unique structure, which includes a hydroxyl group at the 6th position and a double bond between the 3rd and 4th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dehydro-6-hydroxymellein can be synthesized through several methods. One common approach involves the methylation of 6-hydroxymellein using S-adenosyl-L-methionine as a methyl donor . This reaction is catalyzed by an O-methyltransferase enzyme, which is induced in carrot cells treated with specific elicitors such as 2-chloroethylphosphonic acid .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it can be inferred that the process would involve large-scale cultivation of plants or fungi that naturally produce the compound. The extraction and purification processes would likely involve solvent extraction followed by chromatographic techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-Dehydro-6-hydroxymellein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the double bond between the 3rd and 4th carbon atoms to a single bond.
Substitution: The hydroxyl group at the 6th position can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with a single bond between the 3rd and 4th carbon atoms.
Substitution: Substituted derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
3,4-Dehydro-6-hydroxymellein has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various isocoumarin derivatives.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of natural products and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dehydro-6-hydroxymellein involves its interaction with specific enzymes and molecular targets. For example, in plants, it acts as a precursor for the synthesis of phytoalexins, which are compounds that help in defense against pathogens . The compound is methylated by O-methyltransferase enzymes, leading to the formation of 6-methoxymellein, a known phytoalexin .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxymellein: A closely related compound with a hydroxyl group at the 6th position but without the double bond between the 3rd and 4th carbon atoms.
6-Methoxymellein: A methylated derivative of 6-hydroxymellein, known for its role as a phytoalexin in plants.
Mellein: The parent compound of 3,4-Dehydro-6-hydroxymellein, lacking the hydroxyl group and double bond.
Uniqueness
This compound is unique due to its specific structural features, including the double bond and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its role as a precursor in the biosynthesis of important phytoalexins further highlights its significance in plant defense mechanisms .
Properties
IUPAC Name |
6,8-dihydroxy-3-methylisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHKDUWFPNAEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415064 | |
Record name | 3,4-Dehydro-6-hydroxymellein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-37-1 | |
Record name | 3,4-Dehydro-6-hydroxymellein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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